Synthesis and Characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. This document outlines a plausible synthetic route, detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-methyl-1-phenylbutan-2-ol is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [1] |
| CAS Number | 63574-07-2 | [1] |
| SMILES | CC(CCN)(CC1=CC=CC=C1)O | [1] |
| InChI Key | QJACQJLZHVHDSA-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.2 | [1] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol
Synthesis
A two-step synthetic pathway is proposed for the preparation of 4-Amino-2-methyl-1-phenylbutan-2-ol. The first step involves the synthesis of the tertiary alcohol precursor, 2-methyl-4-phenylbutan-2-ol, via a Grignard reaction. The second step is the conversion of this alcohol to the target primary amine using the Ritter reaction, followed by hydrolysis.
Synthesis of 2-methyl-4-phenylbutan-2-ol (Precursor)
The synthesis of the alcohol precursor is achieved through the reaction of benzylacetone with a methyl Grignard reagent, such as methylmagnesium chloride.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of methylmagnesium chloride (3.0 M in THF).
-
Reaction: To a solution of benzylacetone in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon), add the methylmagnesium chloride solution dropwise with constant stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield 2-methyl-4-phenylbutan-2-ol as a colorless oil.
Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol
The amination of the tertiary alcohol is accomplished via the Ritter reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, followed by hydrolysis of the amide to the desired primary amine.
Reaction Scheme:
-
2-methyl-4-phenylbutan-2-ol + CH₃CN (in H₂SO₄) → N-(1,1-dimethyl-3-phenylpropyl)acetamide
-
N-(1,1-dimethyl-3-phenylpropyl)acetamide + H₂O/H⁺ → 4-Amino-2-methyl-1-phenylbutan-2-ol
Experimental Protocol:
-
Ritter Reaction: To a stirred solution of 2-methyl-4-phenylbutan-2-ol in acetonitrile, slowly add concentrated sulfuric acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH) to hydrolyze the intermediate amide.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography or crystallization to afford 4-Amino-2-methyl-1-phenylbutan-2-ol.
Characterization
The structure and purity of the synthesized 4-Amino-2-methyl-1-phenylbutan-2-ol can be confirmed by various spectroscopic methods. The following table summarizes the expected characteristic data.
| Technique | Expected Observations |
| ¹H NMR | - δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group. - δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the phenyl group. - δ 1.6-1.8 ppm (m, 2H): Methylene protons adjacent to the amino group. - δ 1.2 ppm (s, 6H): Protons of the two methyl groups. - Broad singlets: For the -OH and -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - δ 125-130 ppm: Carbons of the phenyl ring. - δ ~70 ppm: Quaternary carbon attached to the hydroxyl group. - δ ~40-50 ppm: Methylene carbons. - δ ~25-30 ppm: Methyl carbons. |
| IR (cm⁻¹) | - 3300-3500 (broad): O-H and N-H stretching vibrations. - 3000-3100: Aromatic C-H stretching. - 2850-2950: Aliphatic C-H stretching. - 1050-1150: C-O stretching. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 179. - Major Fragments: Fragments corresponding to the loss of water (M-18), loss of a methyl group (M-15), and alpha-cleavage products. |
Table 2: Spectroscopic Characterization Data for 4-Amino-2-methyl-1-phenylbutan-2-ol
Experimental Workflow and Pathway Diagrams
To visualize the synthesis and a potential mechanism of action, the following diagrams are provided.
Caption: Overall experimental workflow for the synthesis and characterization of the target compound.
Caption: A conceptual diagram of a hypothetical signaling pathway for a drug with a similar structure.
